chemical structure and physicochemical properties of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
chemical structure and physicochemical properties of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Title: The Strategic Utility of Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Kinase Inhibitor Design: Structural Dynamics and Synthetic Protocols
Executive Summary
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 1131604-85-7) is a highly privileged, bifunctional heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery[1]. Featuring a fused pyrazolopyridine core, this compound serves as a potent bioisostere for the adenine ring of ATP, making it a cornerstone in the development of targeted kinase inhibitors[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind its structural features and provide a field-validated, self-correcting protocol for its downstream functionalization.
Physicochemical Profiling and Structural Rationale
To effectively deploy this building block in drug discovery, one must understand the intrinsic properties dictated by its substitution pattern. The positional arrangement of the bromine at C5 and the ethyl ester at C3 significantly influences its solubility, metabolic stability, and synthetic reactivity[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 1131604-85-7 | Unique identifier for the[3,4-b] positional isomer[1]. |
| Molecular Formula | C9H8BrN3O2 | Defines the exact atomic composition for mass spectrometry validation. |
| Molecular Weight | 270.08 g/mol | Low molecular weight allows for extensive structural elaboration without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | Optimal lipophilicity for membrane permeability while maintaining solubility in polar organic solvents[1]. |
| H-Bond Donors/Acceptors | 1 / 4 | Facilitates robust bidentate interactions within protein binding pockets[2]. |
Causality in Scaffold Design:
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The Pyrazolo[3,4-b]pyridine Core: This fused system is electronically distinct from its [3,4-c] or[4,3-c] isomers. The [3,4-b] fusion places the pyridine nitrogen at position 7, adjacent to the pyrazole ring. This specific geometry allows the N1-H (donor) and N7 (acceptor) to form a bidentate hydrogen-bonding network with the hinge region of kinases[2].
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C5-Bromine: The bromine atom is strategically positioned on the electron-deficient pyridine ring. This electron withdrawal lowers the activation energy required for the oxidative addition of palladium(0), making the C5 position highly reactive for cross-coupling[1].
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C3-Ethyl Ester: The ester acts as a stable, lipophilic protecting group during core functionalization. Post-coupling, it can be saponified to a carboxylic acid, providing a vector to probe the solvent-exposed regions of a kinase pocket via amide coupling.
Mechanistic Insights: Kinase Hinge Binding
The therapeutic value of the pyrazolo[3,4-b]pyridine scaffold lies in its multi-mode binding capabilities[2]. In the ATP-binding site, the core mimics purine bases. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) and Tropomyosin Receptor Kinase (TRK) inhibitors, this core is heavily relied upon[3][4]. Experimental data shows that N-methylation of the pyrazole completely erodes enzymatic activity, definitively proving that the N1-H is a critical hydrogen bond donor required for anchoring the molecule to the kinase hinge region[3].
Fig 1: Logical relationship of pyrazolo[3,4-b]pyridine core binding in kinase hinge regions.
Synthetic Workflows: C5 Functionalization via Suzuki-Miyaura Coupling
To leverage the C5-bromine, palladium-catalyzed cross-coupling is the industry standard. The following protocol details a self-validating Suzuki-Miyaura coupling to introduce an aryl/heteroaryl group at the C5 position.
Detailed Methodology & Causality:
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Reagent Assembly: Combine Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask.
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Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation, which is crucial for electron-deficient heterocyclic bromides.
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Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.
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Causality: 1,4-Dioxane provides a high boiling point (101°C) and excellent solubility for the organic components, while water dissolves the inorganic base (K₂CO₃) to generate the reactive boronate species. Degassing is non-negotiable; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), permanently stalling the catalytic cycle.
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Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under a positive nitrogen atmosphere.
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Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄.
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Causality: Brine washing removes the highly polar 1,4-dioxane and inorganic salts, driving the target product entirely into the EtOAc layer.
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Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Fig 2: Self-validating synthetic workflow for C5 Suzuki-Miyaura cross-coupling.
Analytical Validation (Systematic Verification)
A robust protocol must be a self-validating system. To confirm the success of the C5 functionalization, execute the following analyses:
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LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (C9H8BrN3O2) will exhibit a distinct 1:1 isotopic doublet at m/z ~270 and 272[M+H]+ due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is definitively proven by the complete disappearance of this doublet and the emergence of a single new [M+H]+ peak corresponding to the exact mass of the cross-coupled product.
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¹H NMR (Nuclear Magnetic Resonance): The ethyl ester protons provide an internal standard; the quartet at ~4.4 ppm (CH₂) and triplet at ~1.4 ppm (CH₃) must remain intact, confirming the ester was not hydrolyzed by the aqueous base. The disappearance of the isolated C4 and C6 protons of the starting material and the appearance of the new aryl substituent peaks confirm regioselective C5 substitution.
Conclusion
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is far more than a simple reagent; it is a strategically designed scaffold engineered for the precise targeting of kinase ATP-binding pockets. By understanding the electronic interplay of its substituents and employing rigorous, oxygen-free palladium catalysis, drug development professionals can rapidly generate diverse, high-affinity inhibitor libraries.
